molecular formula C9H8N2O3 B11814242 3-(5-Methylfuran-2-yl)-1h-pyrazole-4-carboxylic acid

3-(5-Methylfuran-2-yl)-1h-pyrazole-4-carboxylic acid

Cat. No.: B11814242
M. Wt: 192.17 g/mol
InChI Key: TYLPSALRQXMJEZ-UHFFFAOYSA-N
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Description

3-(5-Methylfuran-2-yl)-1h-pyrazole-4-carboxylic acid is an organic compound that features a pyrazole ring substituted with a carboxylic acid group and a methylfuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Methylfuran-2-yl)-1h-pyrazole-4-carboxylic acid typically involves the reaction of 5-methylfurfural with hydrazine derivatives to form the pyrazole ring, followed by carboxylation. One common method involves the use of 5-methylfurfural and hydrazine hydrate in ethanol, followed by the addition of a carboxylating agent such as carbon dioxide under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(5-Methylfuran-2-yl)-1h-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(5-Methylfuran-2-yl)-1h-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-Methylfuran-2-yl)-1h-pyrazole-4-carboxylic acid is unique due to its specific combination of the pyrazole ring and the methylfuran moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H8N2O3

Molecular Weight

192.17 g/mol

IUPAC Name

5-(5-methylfuran-2-yl)-1H-pyrazole-4-carboxylic acid

InChI

InChI=1S/C9H8N2O3/c1-5-2-3-7(14-5)8-6(9(12)13)4-10-11-8/h2-4H,1H3,(H,10,11)(H,12,13)

InChI Key

TYLPSALRQXMJEZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C2=C(C=NN2)C(=O)O

Origin of Product

United States

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